

An In-depth Technical Guide to Methyl 3-Methylpentanoate

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Compound of Interest

Compound Name: Methyl 3-methylpentanoate

Cat. No.: B1593663

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Synonyms: Methyl 3-methylvalerate CAS Number: 2177-78-8

This technical guide provides a comprehensive overview of **Methyl 3-methylpentanoate**, a branched-chain fatty acid ester. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological relevance. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate chemical structures, experimental workflows, and biological pathways.

Chemical and Physical Properties

Methyl 3-methylpentanoate is a colorless liquid with a fruity odor. It is an ester of 3-methylpentanoic acid and methanol. Below is a summary of its key chemical and physical properties.

Property	Value
Molecular Formula	C ₇ H ₁₄ O ₂ [1]
Molecular Weight	130.18 g/mol [1]
IUPAC Name	methyl 3-methylpentanoate[1]
CAS Number	2177-78-8[1]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	135-136 °C at 760 mmHg[2]
Density	0.88 g/mL at 20 °C
Refractive Index	n ₂₀ /D 1.405
Flash Point	41 °C (105.8 °F) - closed cup
Solubility	Soluble in alcohol; sparingly soluble in water (1070 mg/L at 25 °C)[2]
InChI Key	FHASOYJUZKVFW-UHFFFAOYSA-N[1][3]
SMILES	CCC(C)CC(=O)OC[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification and characterization of **Methyl 3-methylpentanoate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	-OCH ₃
~2.30	m	2H	-CH ₂ -C(=O)
~1.95	m	1H	-CH(CH ₃)-
~1.40	m	2H	-CH ₂ -CH ₃
~0.90	t	3H	-CH ₂ -CH ₃
~0.88	d	3H	-CH(CH ₃)-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Assignment
~173.5	C=O
~51.5	-OCH ₃
~41.5	-CH ₂ -C(=O)
~34.0	-CH(CH ₃)-
~29.5	-CH ₂ -CH ₃
~19.5	-CH(CH ₃)-
~11.5	-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2960	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1170	C-O stretch (ester)

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Assignment
130	~10%	[M] ⁺ (Molecular Ion)
101	~25%	[M - C ₂ H ₅] ⁺
88	~100%	McLafferty rearrangement product
74	~40%	[CH ₃ OC(=O)CH ₂] ⁺
57	~80%	[C ₄ H ₉] ⁺

Diagram of the Molecular Structure of **Methyl 3-methylpentanoate**

Caption: Molecular structure of **Methyl 3-methylpentanoate**.

Experimental Protocols

3.1. Synthesis via Fischer Esterification

Methyl 3-methylpentanoate can be synthesized via the Fischer esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 3-methylpentanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- To a round-bottom flask, add 3-methylpentanoic acid and an excess of methanol (e.g., 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **methyl 3-methylpentanoate**.
- Purify the crude product by fractional distillation to yield pure **methyl 3-methylpentanoate**.

Diagram of the Fischer Esterification Workflow



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Caption: General workflow for the synthesis of **Methyl 3-methylpentanoate**.

3.2. Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of **methyl 3-methylpentanoate** and confirming its molecular weight. A non-polar capillary column (e.g., DB-5) can be used with a temperature gradient program. The mass spectrum can be compared with reference spectra from databases like NIST.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the molecule. Samples are typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.

Biological Context and Potential Applications

While there is limited research on the specific biological activities of **methyl 3-methylpentanoate**, its parent carboxylic acid, 3-methylpentanoic acid, is a branched-chain fatty acid (BCFA). BCFAs are found in low concentrations in human blood and may play a role in metabolism.[9] The ester form, **methyl 3-methylpentanoate**, can be considered a prodrug that, upon hydrolysis by esterases in the body, would release 3-methylpentanoic acid and methanol.

Short-chain fatty acids (SCFAs), which include branched-chain fatty acids, are known to have a range of biological effects, including anti-inflammatory, immunomodulatory, and metabolic regulatory functions.[10][11][12] These effects are often mediated through the activation of G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[10]

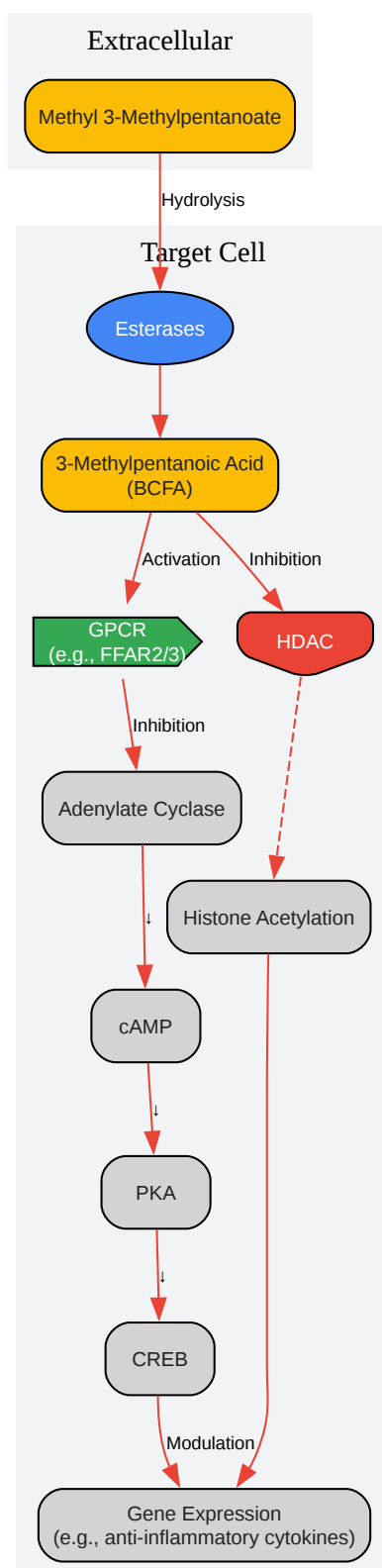
Potential Applications in Drug Development:

- Prodrug Strategy: Esterification of a biologically active carboxylic acid can improve its pharmacokinetic properties, such as absorption and distribution. The methyl ester can

potentially enhance the delivery of the parent acid.

- Metabolic Research: As a specific BCFA ester, **methyl 3-methylpentanoate** could be used as a research tool to study the metabolism and signaling pathways of branched-chain fatty acids.[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Flavor and Fragrance: Due to its fruity odor, it has applications in the flavor and fragrance industry.[\[2\]](#)

Diagram of a Potential Biological Signaling Pathway



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Caption: A generalized signaling pathway for a short-chain fatty acid.

Safety Information

Methyl 3-methylpentanoate is classified as a flammable liquid and vapor.[1] Standard safety precautions should be taken when handling this compound.

- GHS Classification: Flammable Liquid, Category 3.[1]
- Hazard Statements: H226: Flammable liquid and vapor.[1]
- Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or in a fume hood.

Conclusion

Methyl 3-methylpentanoate is a branched-chain fatty acid ester with well-defined chemical and physical properties. Its synthesis is straightforward via Fischer esterification. While direct biological data is scarce, its relationship to the biologically active class of short-chain fatty acids suggests potential roles in metabolic and signaling research. This guide provides the foundational technical information for scientists and researchers working with or interested in this compound. Further research is warranted to explore its specific biological activities and potential therapeutic applications.

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